Valproate pivoxil

Oral bioavailability Pharmacokinetics Prodrug absorption

Valproate pivoxil (CAS 77372-61-3; UNII 9F5A05A29T), also designated as pivaloyloxymethyl 2-propylpentanoate, is a small-molecule pivaloyloxymethyl (POM) ester prodrug of the broad-spectrum anticonvulsant valproic acid (VPA). Its molecular formula is C14H26O4 with a molecular weight of 258.35 g/mol and a computed XLogP3-AA of 4.3—substantially exceeding the lipophilicity of the parent acid (XLogP ~2.74), a consequence of masking the ionizable carboxylic acid moiety with a neutral, enzymatically cleavable POM promoiety.

Molecular Formula C14H26O4
Molecular Weight 258.35 g/mol
CAS No. 77372-61-3
Cat. No. B1617078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValproate pivoxil
CAS77372-61-3
Molecular FormulaC14H26O4
Molecular Weight258.35 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)OCOC(=O)C(C)(C)C
InChIInChI=1S/C14H26O4/c1-6-8-11(9-7-2)12(15)17-10-18-13(16)14(3,4)5/h11H,6-10H2,1-5H3
InChIKeyDJEFRLDEQKSNLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valproate Pivoxil (CAS 77372-61-3): Physicochemical Identity and Prodrug Classification for Informed Procurement


Valproate pivoxil (CAS 77372-61-3; UNII 9F5A05A29T), also designated as pivaloyloxymethyl 2-propylpentanoate, is a small-molecule pivaloyloxymethyl (POM) ester prodrug of the broad-spectrum anticonvulsant valproic acid (VPA) [1]. Its molecular formula is C14H26O4 with a molecular weight of 258.35 g/mol and a computed XLogP3-AA of 4.3—substantially exceeding the lipophilicity of the parent acid (XLogP ~2.74), a consequence of masking the ionizable carboxylic acid moiety with a neutral, enzymatically cleavable POM promoiety [2]. The compound is listed under the INN nomenclature and has reached a maximum of Phase 2 clinical development status as recorded in authoritative drug databases [3]. It is commercially available from specialty chemical suppliers at a typical purity specification of ≥95% with a boiling point of 315.3°C at 760 mmHg and a density of approximately 0.968 g/cm³ .

Why Valproate Pivoxil Cannot Be Interchanged with Sodium Valproate, Divalproex, or Valproic Acid in Research and Formulation Workflows


All clinically used valproate formulations—sodium valproate, divalproex sodium (a 1:1 molar complex of valproic acid and sodium valproate), and valproic acid itself—share a common structural feature: a free or salt-associated carboxylic acid group that ionizes at physiological pH, leading to variable and incomplete enteric absorption and a well-documented gastrointestinal irritation profile [1]. Valproate pivoxil fundamentally alters this absorption-determining structural feature. The pivaloyloxymethyl ester masks the carboxyl group, rendering the prodrug neutral, substantially more lipophilic (ΔLogP ≈ 1.5–1.6 units), and absorbable via passive transcellular diffusion rather than relying on pH-dependent paracellular or carrier-mediated pathways [2]. Direct pharmacokinetic evidence (see Section 3) demonstrates that this design translates to a 45.5% relative increase in absolute oral bioavailability and a 4-fold reduction in inter-subject absorption variability compared with oral sodium valproate in preclinical models [3]. Consequently, equimolar dosing of valproate pivoxil versus any conventional valproate salt or acid form does not yield equivalent systemic exposure, making generic substitution scientifically inappropriate in any experimental or early-development context where reproducible valproate plasma levels are critical [3].

Quantitative Differentiation Evidence for Valproate Pivoxil Against In-Class Valproate Formulations


Absolute Oral Bioavailability (AUC-Based): Valproate Pivoxil vs. Sodium Valproate in Rats

In a controlled head-to-head Sprague-Dawley rat study (mean body weight 215 g, fasted 12 h, n = 6 per time point), valproate pivoxil (PEV) administered orally at an equimolar dose of 1.39 mmol/kg yielded an absolute oral bioavailability of 72.4%, calculated from the ratio of oral AUC to intravenous sodium valproate AUC (479 μg·mL⁻¹·h). In comparison, sodium valproate administered orally at the same equimolar dose achieved an absolute bioavailability of only 49.9%. This represents a 45.5% relative bioavailability advantage for PEV over the reference sodium salt [1]. The AUC values underlying these calculations were 374 μg·mL⁻¹·h for oral PEV versus 239 μg·mL⁻¹·h for oral sodium valproate [1].

Oral bioavailability Pharmacokinetics Prodrug absorption Valproate systemic exposure AUC comparison

Absorption Rate (Tmax) and Peak Plasma Concentration (Cmax): Valproate Pivoxil Reaches Peak Systemic Levels Faster Than Oral Sodium Valproate

In the same Sprague-Dawley rat study (1.39 mmol/kg oral dose), valproate pivoxil (PEV) achieved peak plasma valproic acid concentrations at 1 hour post-dose (Tmax = 1 h), whereas sodium valproate administered orally reached peak levels approximately 2 hours post-dose (Tmax ≈ 2 h) [1]. The Cmax achieved with PEV was 65 ± 8 μg/mL at 1 hour compared with 23 ± 9 μg/mL at 2 hours for oral sodium valproate—a 2.8-fold higher peak concentration reached in half the time [1]. Additionally, the plasma concentration at 1 hour for oral sodium valproate was only 11 ± 8 μg/mL, versus 65 ± 8 μg/mL for PEV at the same time point, yielding a 5.9-fold difference in early systemic exposure [1].

Absorption rate Tmax Cmax Pharmacokinetic profile Valproate prodrug

Inter-Individual Absorption Uniformity: Valproate Pivoxil Exhibits 4-Fold Lower Plasma Level Dispersion Than Oral Sodium Valproate

The patent-derived data provide a quantitative index of inter-subject absorption variability calculated as the mean percentage standard deviation of plasma valproic acid levels for each treatment group across all sampling time points. Valproate pivoxil (PEV) administered orally yielded a dispersion index of 15.2. In contrast, oral sodium valproate gave a dispersion index of 60.5—approximately 4-fold higher. The intravenous sodium valproate dispersion index was 18.3 [1]. Critically, the oral PEV dispersion (15.2) is not only markedly lower than that of oral sodium valproate (60.5), but is also numerically lower than even the intravenous route (18.3), indicating that the prodrug achieves absorption uniformity approaching parenteral administration standards [1].

Absorption variability Inter-subject variability Pharmacokinetic uniformity Dispersion index Reproducibility

Lipophilicity Differential: Valproate Pivoxil XLogP3-AA of 4.3 vs. Valproic Acid XLogP of 2.74 Reflects Elimination of Ionizable Carboxyl Group

Valproate pivoxil exhibits a computed XLogP3-AA value of 4.3 (PubChem) [1] and experimentally derived LogP values ranging from 3.92 (ACD/LogP, ChemSpider) to 4.08 (SIELC HPLC-derived) [2]. In contrast, the parent compound valproic acid has an XLogP of 2.74 (IUPHAR Guide to Pharmacology) [3] and a measured LogP of 2.75 (SIELC) [4]. This difference of approximately 1.2–1.6 log units corresponds to a 16–40-fold increase in octanol-water partition coefficient, directly attributable to the neutral POM ester masking of the carboxylic acid. Additionally, valproate pivoxil has zero hydrogen bond donors versus one for valproic acid, and its topological polar surface area (TPSA) of 52.6 Ų, while larger than VPA's 37.3 Ų, does not offset the dominant effect of eliminating the negatively charged carboxylate on passive membrane permeability [1].

Lipophilicity LogP XLogP Partition coefficient Passive membrane permeability Prodrug design

In Vitro Enzymatic Hydrolysis and Analytical Recovery: Quantitative Difference in Extractability Between Valproate Pivoxil and Valproic Acid from Biological Matrices

In the in vitro enzymatic hydrolysis and extraction protocol described in the foundational patent, valproate pivoxil (PEV) demonstrated 99% recovery from rat blood and liver homogenate extraction, compared with 97% recovery for valproic acid under identical conditions (n-hexane extraction following HClO₄ protein precipitation, with gas chromatographic analysis) [1]. While this 2-percentage-point difference is modest, it is directionally consistent and was obtained using a standardized extraction protocol optimized for both analytes [1]. Additionally, in vivo, no intact PEV was detectable in rat plasma at any time point following oral administration, confirming rapid and complete first-pass hydrolysis by endogenous esterases to release valproic acid [1].

In vitro hydrolysis Analytical recovery Bioanalytical method Esterase hydrolysis Sample preparation

Prodrug Structural Rationale: Elimination of Ionizable Carboxyl Group Enables Gastrointestinal Tolerance Differentiation from Conventional Valproate Formulations

Conventional valproate formulations, including sodium valproate and valproic acid, carry a free or salt-associated carboxylate group (pKa ≈ 4.8) that is partially ionized in the intestinal lumen, contributing to erratic absorption and directly irritating the gastric and intestinal mucosa—a well-recognized clinical limitation manifesting as nausea, vomiting, and dyspepsia in up to 25% of patients [1]. Valproate pivoxil is a neutral POM ester prodrug with zero hydrogen bond donors and no ionizable functional group at physiological pH, designed to remain intact through the stomach and upper GI tract, be absorbed as the intact lipophilic ester, and then undergo rapid intracellular and hepatic esterase-mediated hydrolysis to release valproic acid [2]. The patent explicitly states that PEV was developed to overcome the inherent absorption problems of the ionizable valproic acid carboxyl group, and the resulting pharmacokinetic data (Items 1–3 above) confirm improved absorption rate, extent, and uniformity [2]. It should be noted that quantitative head-to-head GI tolerability data comparing PEV with sodium valproate are not available in the peer-reviewed literature; this differentiation is currently supported by class-level prodrug design principles and the demonstrated absorption advantages [2].

Prodrug design Gastrointestinal tolerance Carboxyl masking Pivaloyloxymethyl ester Formulation advantage

Valproate Pivoxil (CAS 77372-61-3): Evidence-Anchored Research and Industrial Application Scenarios


Preclinical Anticonvulsant Efficacy Studies Requiring High and Reproducible Oral Valproate Exposure

In rodent seizure models (e.g., maximal electroshock, pentylenetetrazole-kindled, or genetic absence epilepsy models), consistent systemic valproate exposure across treatment groups is critical for dose-response analysis and inter-laboratory reproducibility. The 45.5% higher absolute oral bioavailability of valproate pivoxil versus sodium valproate (72.4% vs. 49.9% at equimolar doses) [1] and its 4-fold lower inter-subject plasma level dispersion (dispersion index 15.2 vs. 60.5) [1] make it the superior choice for studies where oral dosing is preferred over parenteral administration but pharmacokinetic variability must be minimized. The faster Tmax (1 h vs. 2 h) also supports protocols with shorter pre-treatment-to-stimulus intervals [1].

Oral Prodrug Formulation Development and Drug Delivery Research for Valproic Acid

Formulation scientists developing modified-release, lipid-based, or self-emulsifying valproate drug delivery systems will find valproate pivoxil a compelling model prodrug. Its 16–40-fold higher lipophilicity (XLogP 4.3 vs. 2.74 for valproic acid) [2] combined with its neutral, non-ionizable structure (0 HBD) [2] makes it amenable to solubility and permeability studies that are not feasible with ionizable valproate salts. The complete in vivo conversion—no intact PEV detected in plasma [1]—confirms that formulation strategies targeting the prodrug will not require separate analytical monitoring of the prodrug moiety beyond standard valproic acid quantification [1].

Structure-Pharmacokinetic Relationship Studies of Valproate Prodrugs and Ester Derivatives

Valproate pivoxil belongs to the clinically precedented POM ester prodrug class (alongside adefovir dipivoxil, pivampicillin, cefditoren pivoxil, and pivmecillinam) [3]. Its well-characterized pharmacokinetic profile in rats—including AUC, Tmax, Cmax, and dispersion data—makes it a valuable reference compound for comparative studies exploring how different ester promoiety structures (ethyl valproate, trichloroethyl valproate, valproyl valproate) [4] influence oral absorption, hydrolysis kinetics, and systemic valproate delivery. Procurement of high-purity PEV (≥95%) as a benchmark prodrug standard enables controlled SAR investigations.

Bioanalytical Method Development and Reference Standard for Valproate Quantification from Prodrug Formulations

Analytical laboratories developing or validating LC-MS/MS, GC-FID, or HPLC-UV methods for valproic acid quantification in biological matrices can utilize valproate pivoxil as a prodrug reference standard to verify method specificity—ensuring the assay distinguishes between intact prodrug and released valproic acid. The demonstrated 99% extraction recovery of PEV from blood and liver homogenates [1] supports its use in method recovery validation experiments, and its distinct chromatographic retention (higher LogP) facilitates separation from valproic acid on reverse-phase columns [2].

Quote Request

Request a Quote for Valproate pivoxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.